2-(4-Butyl-3,5-dimethyl-1H-pyrazol-1-yl)-6-methoxy-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Butyl-3,5-dimethyl-1H-pyrazol-1-yl)-6-methoxy-1,3-benzothiazole is a chemical compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This particular compound is characterized by the presence of a butyl group, two methyl groups, a methoxy group, and a pyrazolyl group attached to the benzothiazole core.
Preparation Methods
The synthesis of 2-(4-Butyl-3,5-dimethyl-1H-pyrazol-1-yl)-6-methoxy-1,3-benzothiazole typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable diketone with hydrazine derivatives under acidic or basic conditions.
Attachment of the butyl and methyl groups: Alkylation reactions are used to introduce the butyl and methyl groups onto the pyrazole ring.
Formation of the benzothiazole ring: This involves the cyclization of an ortho-aminothiophenol derivative with a suitable carbonyl compound.
Methoxylation: Introduction of the methoxy group can be done through methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
2-(4-Butyl-3,5-dimethyl-1H-pyrazol-1-yl)-6-methoxy-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the benzothiazole or pyrazole rings are replaced by other groups.
Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts like palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(4-Butyl-3,5-dimethyl-1H-pyrazol-1-yl)-6-methoxy-1,3-benzothiazole has various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2-(4-Butyl-3,5-dimethyl-1H-pyrazol-1-yl)-6-methoxy-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
2-(4-Butyl-3,5-dimethyl-1H-pyrazol-1-yl)-6-methoxy-1,3-benzothiazole can be compared with other similar compounds, such as:
2-(4-Butyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(5-chloro-2-methylphenyl)-4-methyl-1,3-thiazole-5-carboxamide: This compound has a similar pyrazolyl and benzothiazole structure but differs in the presence of a chloro and carboxamide group.
N-Butyl-2-[2-(4-butyl-3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]acetamide: This compound shares the pyrazolyl and thiazole rings but has different substituents.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
Properties
CAS No. |
106690-11-3 |
---|---|
Molecular Formula |
C17H21N3OS |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
2-(4-butyl-3,5-dimethylpyrazol-1-yl)-6-methoxy-1,3-benzothiazole |
InChI |
InChI=1S/C17H21N3OS/c1-5-6-7-14-11(2)19-20(12(14)3)17-18-15-9-8-13(21-4)10-16(15)22-17/h8-10H,5-7H2,1-4H3 |
InChI Key |
HXWXPOOBQXNFFO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(N(N=C1C)C2=NC3=C(S2)C=C(C=C3)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.